molecular formula C9H7ClF3NO4S B2952981 ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine CAS No. 612043-42-2

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine

Cat. No.: B2952981
CAS No.: 612043-42-2
M. Wt: 317.66
InChI Key: JLLFMPMRMQHVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine is a chemical compound with the molecular weight of 317.67 . The IUPAC name for this compound is {[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)acetic acid .


Molecular Structure Analysis

The InChI code for This compound is 1S/C9H7ClF3NO4S/c10-7-2-1-5(3-6(7)9(11,12)13)19(17,18)14-4-8(15)16/h1-3,14H,4H2,(H,15,16) . This code represents the molecular structure of the compound.

Scientific Research Applications

Crystal Engineering

One significant application of related sulfonyl compounds, such as N-[(3-carboxyphenyl)sulfonyl]glycine and N,N′-(1,3-phenylenedisulfonyl)bis(glycine), is in crystal engineering. These compounds have been used to synthesize novel ligands and complexes with metals like Cu(II) and Mn(II), which exhibit unique supramolecular structures, hydrogen bonding, and π–π stacking interactions. These structures have potential applications in materials science and coordination chemistry due to their novel water molecule association modes and magnetic properties (Ma et al., 2008).

Chiral Recognition and Separation

Compounds structurally similar to ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine, like (R)-phenylglycyl-(R)-phenylglycine, have been explored for their ability to recognize and separate chiral molecules. These compounds can exhibit high enantioselectivity in including methyl phenyl sulfoxides and benzyl methyl sulfoxides, which is crucial for chiral resolution processes in pharmaceuticals and chemical synthesis (Akazome et al., 2000).

Cancer Therapy

Similar arsenical compounds, such as GSAO (4-(N-(S-glutathionylacetyl)amino) phenylarsonous acid), have shown potential as anti-angiogenic agents applicable in cancer therapy. The formulation of such compounds focuses on maintaining the molecule's potency by preventing its transformation into less active forms, illustrating the importance of chemical stability in therapeutic applications (Elliott et al., 2012).

Enzyme Inhibition

N-[(Substituted amino)phenyl]sulfonyl]glycines, related to this compound, have been synthesized and studied for their potential as enzyme inhibitors, particularly for aldose reductase. This enzyme plays a role in the diabetic complications, and its inhibition could be therapeutically beneficial (Mayfield & Deruiter, 1987).

Safety and Hazards

The safety data sheet for a related compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO4S/c10-7-2-1-5(3-6(7)9(11,12)13)19(17,18)14-4-8(15)16/h1-3,14H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLFMPMRMQHVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.